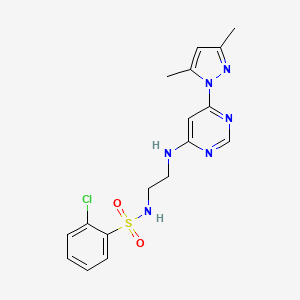

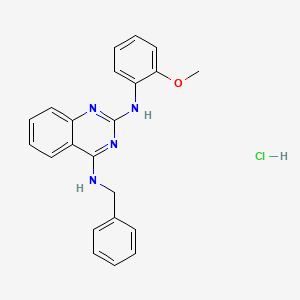

盐酸N4-苄基-N2-(2-甲氧基苯基)喹唑啉-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride” is a derivative of quinazoline . Quinazoline is a well-known heterocyclic compound with the chemical formula C8H6N2 . It is a light yellow crystalline solid also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Synthesis Analysis

Quinazoline derivatives, including “N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride”, have been synthesized and tested for various biological activities . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .Molecular Structure Analysis

Quinazoline is a heterocyclic system having two aromatic six-membered rings. One of them contains two nitrogen atoms named as pyrimidine ring and this ring is fused to the second aromatic benzene ring . Therefore, quinazoline is a phenyl pyrimidine compound .Chemical Reactions Analysis

Quinazoline and its derivatives have been involved in various chemical reactions. For instance, molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . An efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines .科学研究应用

Antibacterial Applications

“N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride” has been synthesized and tested for antibacterial activity against various bacterial strains . The compound showed promising results against Escherichia coli and Staphylococcus aureus . It was also effective against methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Salmonella typhimurium .

Antifungal Applications

Quinazoline derivatives, including “N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride”, have shown significant antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Applications

Quinazoline derivatives have been reported to show a broad range of medicinal activities, including anticancer properties . They have the potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.

Anti-inflammatory Applications

Quinazoline derivatives have also shown anti-inflammatory activities . This suggests that they could be used in the treatment of various inflammatory diseases.

Antioxidant Applications

Quinazoline derivatives have demonstrated antioxidant activities . They could potentially be used in the treatment of diseases caused by oxidative stress.

Antidiabetic Applications

Quinazoline derivatives have shown antidiabetic activities . This suggests that they could be used in the development of new drugs for the treatment of diabetes.

Antiviral Applications

Quinazoline derivatives have shown antiviral activities . They could potentially be used in the development of new antiviral drugs.

Treatment of Malaria

“GNF-Pf-3695” has been found to be effective in killing both blood- and sexual-stage Plasmodium falciparum parasites, which are responsible for causing malaria . This suggests that it could be used in the development of new drugs for the treatment of malaria.

作用机制

Target of Action

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3695, is primarily targeted against bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .

Pharmacokinetics

It is noted that selected front runners were screened for their drug metabolism and pharmacokinetics (dmpk) properties in vitro to assess their potential for further development .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. It has shown good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA .

未来方向

Quinazoline and its derivatives have drawn immense attention owing to their significant biological activities . Future research may focus on designing and synthesizing more biologically active candidates based on the quinazoline scaffold . Additionally, further investigation into the biological activities and mechanisms of action of these compounds could lead to the development of new therapeutic agents .

属性

IUPAC Name |

4-N-benzyl-2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFBVXBOJFBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2435278.png)

![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)

![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)